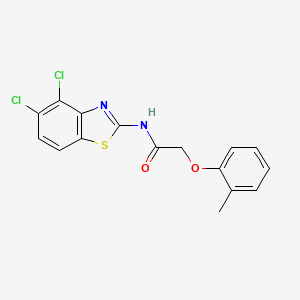

N-(4,5-dichloro-1,3-benzothiazol-2-yl)-2-(2-methylphenoxy)acetamide

Description

N-(4,5-dichloro-1,3-benzothiazol-2-yl)-2-(2-methylphenoxy)acetamide is a benzothiazole-derived acetamide featuring a 4,5-dichloro-substituted benzothiazole core and a 2-methylphenoxy side chain. Benzothiazoles are privileged scaffolds in medicinal chemistry due to their diverse pharmacological activities, including kinase inhibition, antimicrobial properties, and neuroprotective effects. The 2-methylphenoxy group contributes to lipophilicity and steric effects, which may modulate target interactions .

Properties

Molecular Formula |

C16H12Cl2N2O2S |

|---|---|

Molecular Weight |

367.2 g/mol |

IUPAC Name |

N-(4,5-dichloro-1,3-benzothiazol-2-yl)-2-(2-methylphenoxy)acetamide |

InChI |

InChI=1S/C16H12Cl2N2O2S/c1-9-4-2-3-5-11(9)22-8-13(21)19-16-20-15-12(23-16)7-6-10(17)14(15)18/h2-7H,8H2,1H3,(H,19,20,21) |

InChI Key |

ZIAJXNHUELKJLP-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=CC=C1OCC(=O)NC2=NC3=C(S2)C=CC(=C3Cl)Cl |

Origin of Product |

United States |

Biological Activity

N-(4,5-dichloro-1,3-benzothiazol-2-yl)-2-(2-methylphenoxy)acetamide is a synthetic compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the molecular formula and a molecular weight of 367.2 g/mol. The structure features a benzothiazole moiety linked to a 2-methylphenoxy group, with dichloro substitutions that enhance its biological reactivity and potential therapeutic applications .

Biological Activity Overview

Research indicates that this compound exhibits antimicrobial and anticancer properties. The compound's activity can be attributed to its ability to interact with various biological targets, leading to inhibition of critical cellular processes.

Antimicrobial Activity

The compound has shown effectiveness against a range of bacterial strains. Its mechanism involves the inhibition of enzymes crucial for microbial cell wall synthesis, which is vital for bacterial growth and survival. In vitro studies have demonstrated significant antibacterial effects, making it a candidate for further development as an antimicrobial agent .

Anticancer Properties

This compound has also been investigated for its anticancer properties. Studies suggest that it may inhibit specific enzymes involved in cancer cell proliferation and induce apoptosis through the activation of caspases . The presence of dichlorine atoms in the structure is believed to enhance its efficacy against cancer cells compared to other benzothiazole derivatives.

The mechanisms by which this compound exerts its biological effects include:

- Enzyme Inhibition : The compound inhibits enzymes involved in critical metabolic pathways in bacteria and cancer cells.

- Signal Modulation : It may interfere with signaling pathways that regulate inflammation and cell growth, contributing to its anti-inflammatory and anticancer activities.

- Apoptosis Induction : In cancer cells, it can activate pro-apoptotic proteins, leading to programmed cell death .

Research Findings

A summary of relevant studies highlighting the biological activity of this compound is presented below:

| Study | Findings | Methodology |

|---|---|---|

| Aiello et al. (2008) | Demonstrated significant antibacterial activity against multiple strains | In vitro assays |

| Cho et al. (2008) | Showed potential anticancer effects through enzyme inhibition | Cell line studies |

| Mijin et al. (2006) | Highlighted structural similarities to natural antibiotics | Comparative analysis |

Case Studies

- Antibacterial Efficacy : A study conducted on various bacterial strains revealed that this compound had an MIC (Minimum Inhibitory Concentration) comparable to standard antibiotics like ciprofloxacin.

- Anticancer Activity : In a recent study on cancer cell lines, the compound exhibited dose-dependent cytotoxicity, suggesting its potential as a chemotherapeutic agent .

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : C12H10Cl2N2O2S

- Molecular Weight : 313.19 g/mol

- IUPAC Name : N-(4,5-dichloro-1,3-benzothiazol-2-yl)-2-(2-methylphenoxy)acetamide

The compound features a benzothiazole ring substituted with chlorine atoms and a phenoxyacetamide moiety, which enhances its biological activity and chemical reactivity.

Antimicrobial Activity

This compound has been extensively studied for its antimicrobial properties. Research indicates that it exhibits significant antibacterial activity against various strains of bacteria such as Staphylococcus aureus and Escherichia coli.

Key Findings :

- Mechanism of Action : The compound inhibits bacterial enzymes critical for DNA replication, such as DNA gyrase and dihydroorotase, thereby exhibiting antibacterial effects .

- Comparative Efficacy : In comparative studies, it showed minimum inhibitory concentrations (MICs) comparable to standard antibiotics like streptomycin .

Anticancer Research

The compound has also been evaluated for its anticancer potential. Studies suggest that it may inhibit the proliferation of cancer cells through various mechanisms.

Case Studies :

- A study demonstrated that derivatives of benzothiazole compounds exhibit cytotoxic effects on cancer cell lines, with some derivatives showing IC50 values in the low micromolar range .

- The structure-activity relationship (SAR) indicates that modifications on the benzothiazole ring can enhance anticancer activity .

Therapeutic Applications

Research into therapeutic applications highlights the compound's potential in treating diseases beyond infections and cancer.

Potential Applications :

- Investigated as a therapeutic agent for conditions like Alzheimer's disease due to its ability to inhibit acetylcholinesterase (AChE), which is crucial for managing cognitive decline .

- Its structural similarity to natural compounds allows it to function as a ligand in coordination chemistry, providing avenues for drug design .

Material Science Applications

Beyond biological applications, this compound is being explored in material science.

Polymer Chemistry

The compound serves as a building block in synthesizing polymers with specific properties. Its unique chemical structure allows for the development of materials with enhanced thermal stability and chemical resistance.

Dye Production

Its vibrant color properties make it suitable for application in dyes and pigments used in various industries.

Data Summary Table

Comparison with Similar Compounds

Substituent Variations on the Benzothiazole Core

- N-[6-(Trifluoromethyl)-1,3-benzothiazol-2-yl]-2-(3,4,5-trimethoxyphenyl)acetamide (BTA): This analog replaces the 4,5-dichloro groups with a 6-trifluoromethyl moiety and substitutes the 2-methylphenoxy with a 3,4,5-trimethoxyphenyl group. The trifluoromethyl group increases hydrophobicity and metabolic resistance, while the trimethoxy substitution enhances π-π stacking and hydrogen bonding. BTA exhibited a pIC50 of 7.8 against CK-1δ (casein kinase 1δ), a target implicated in neurodegenerative diseases. Its GlideXP docking score (-3.78 kcal/mol) suggests moderate binding, though designed analogs (CHC, DHC) showed improved scores .

- N-(Benzothiazole-2-yl)-2-(2,2-diphenylacetamide)acetamide (Compound 37): This compound lacks halogenation on the benzothiazole but introduces a diphenylacetamide side chain. Synthesized via PyBOP-mediated coupling at room temperature, this method contrasts with the reflux conditions used for dichloro derivatives, suggesting scalability advantages .

Variations in the Acetamide Side Chain

- N-(4,5-Dichloro-1,3-benzothiazol-2-yl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide: Replacing the 2-methylphenoxy group with a 2,5-dioxopyrrolidinyl moiety introduces a polar, cyclic ketone. This modification likely alters solubility and hydrogen-bonding capacity, making it suitable for targets requiring polar interactions. Database entries (ZINC2713971, AKOS024610780) indicate its use in high-throughput screening, though biological data remain unreported .

- N-(2-(Substituted)-4-oxothiazolidin-3-yl)-2-(4-methyl-2-oxo-2H-chromen-7-yloxy)acetamides: These analogs replace benzothiazole with a thiazolidinone ring and incorporate a coumarin-derived side chain. The 4-oxothiazolidinone core introduces conformational rigidity, while the coumarin group provides fluorescence properties, useful in mechanistic studies. Synthesized via ZnCl2-catalyzed reflux with mercaptoacetic acid, this method highlights divergent synthetic routes compared to room-temperature couplings .

Data Table: Structural and Functional Comparison

Key Findings and Implications

- Electron-Withdrawing Groups : Chloro and trifluoromethyl substituents enhance binding to kinases like CK-1δ but may reduce solubility.

- Side Chain Flexibility: Phenoxy groups improve lipophilicity, whereas polar groups (e.g., dioxopyrrolidinyl) balance solubility and target engagement.

- Synthesis : Room-temperature methods (e.g., PyBOP coupling) offer practical advantages over reflux-based routes.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.